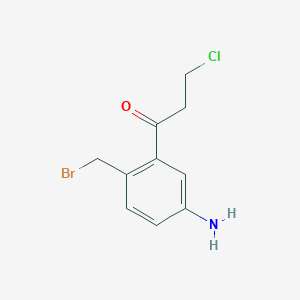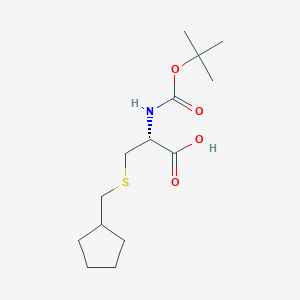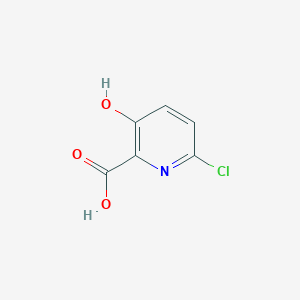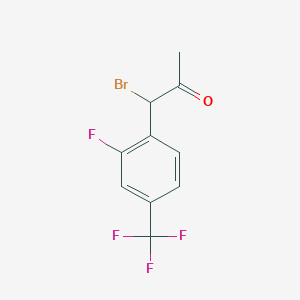
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride: is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of phenylglycine. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the halogenation of phenylglycine derivatives. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions, often using bromine and chlorine gas. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the halogen atoms, converting them to hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenylglycine derivatives.
Substitution: Formation of substituted phenylglycine derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of various active ingredients.
作用機序
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways.
類似化合物との比較
- (2R)-2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to similar compounds, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific halogenation pattern and chiral center. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H8BrCl2NO2 |
|---|---|
分子量 |
300.96 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChIキー |
BZMYMEFRCFORRI-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



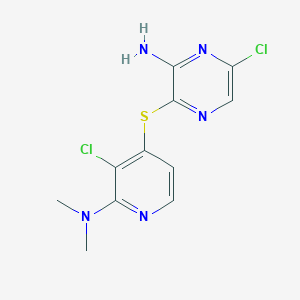
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)




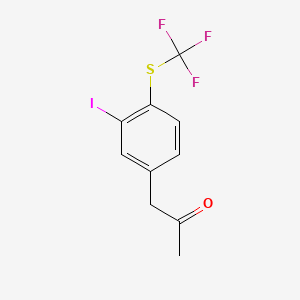
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
